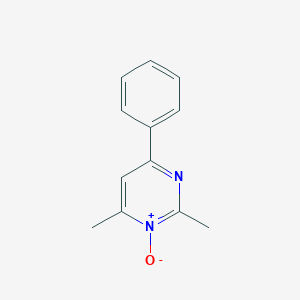
(3R)-3-(Propan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative The compound features a cyclohexane ring substituted with a propan-2-yl group at the third carbon atom and a ketone functional group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:
Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of this compound through a series of functional group transformations.
Industrial Production Methods
Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
Chemistry: As a chiral building block in organic synthesis.
Biology: As a potential intermediate in the synthesis of biologically active molecules.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Propan-2-yl)cyclohexan-1-one: The enantiomer of the compound, differing in the spatial arrangement of the propan-2-yl group.
Cyclohexanone: The parent compound without the propan-2-yl substitution.
(3R)-3-(Methyl)cyclohexan-1-one: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(3R)-3-(Propan-2-yl)cyclohexan-1-one is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
74006-76-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3R)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
AFFBXUKVORMWSC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCCC(=O)C1 |
Canonical SMILES |
CC(C)C1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


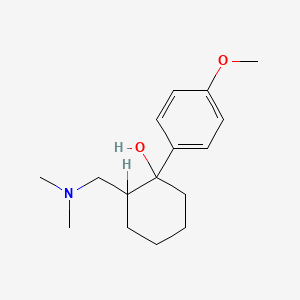
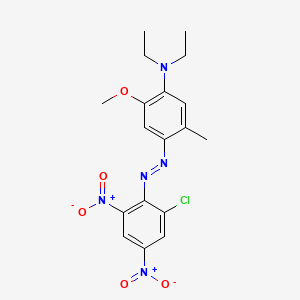
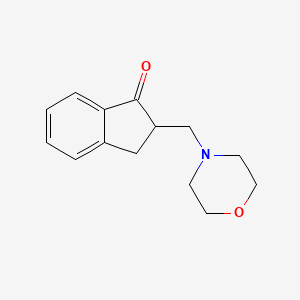
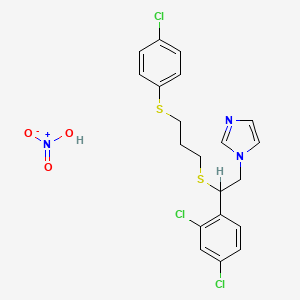
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
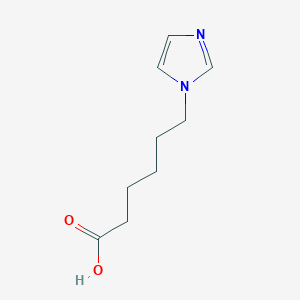
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
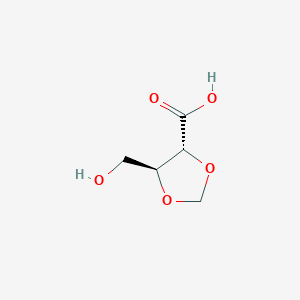
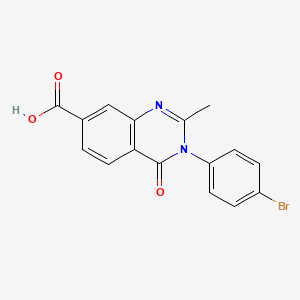
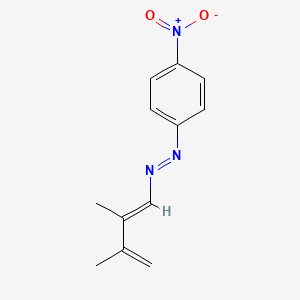
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
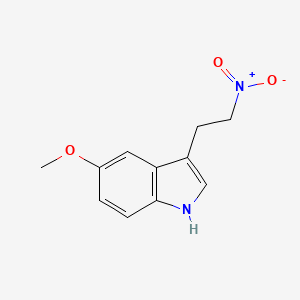
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
